A Technical Guide to the Isolation and Structure Elucidation of Cladospolide B
A Technical Guide to the Isolation and Structure Elucidation of Cladospolide B
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of the methodologies for the isolation, purification, and complete structure elucidation of Cladospolide B, a 12-membered macrolide produced by various fungal species of the genus Cladosporium. This document consolidates data from multiple studies to offer detailed experimental protocols, comprehensive data tables, and logical workflow diagrams to guide research and development efforts.
Isolation of Cladospolide B
Cladospolide B is a secondary metabolite isolated from fungal cultures.[1][2] The general workflow involves fermentation of the producing organism, extraction of the culture broth and mycelia, followed by a multi-step chromatographic purification process to yield the pure compound.
Producing Organism and Fermentation
Cladospolide B has been successfully isolated from endophytic fungi such as Cladosporium cladosporioides and Cladosporium tenuissimum.[1][2] The following is a representative protocol for fungal fermentation.
Experimental Protocol: Fungal Fermentation
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Strain Activation: The fungal strain (e.g., Cladosporium cladosporioides) is cultured on Potato Dextrose Agar (PDA) plates at 25-28°C for 5-7 days.
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Seed Culture: Agar plugs from the PDA plate are used to inoculate a seed medium (e.g., Potato Dextrose Broth, PDB) in flasks. The seed culture is incubated at 25-28°C on a rotary shaker (e.g., 150-180 rpm) for 3-5 days.
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Large-Scale Fermentation: The seed culture is then used to inoculate a large-scale liquid fermentation medium (e.g., PDB or a custom production medium). Fermentation is carried out in flasks or a bioreactor under controlled conditions (25-28°C, 150-180 rpm) for 14-21 days.
Extraction and Chromatographic Purification
Following fermentation, the culture broth is separated from the mycelia. Both are typically extracted to maximize the recovery of metabolites. The crude extract is then subjected to a series of chromatographic steps.
Experimental Protocol: Extraction and Purification
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Extraction:
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The culture filtrate is repeatedly partitioned with an organic solvent of medium polarity, typically ethyl acetate (EtOAc).
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The mycelia are macerated and extracted with a polar solvent like methanol (MeOH) or acetone, followed by partitioning the concentrated extract between water and EtOAc.
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The organic layers from both extractions are combined and evaporated to dryness in vacuo to yield the crude extract.
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Silica Gel Column Chromatography:
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The crude extract is adsorbed onto a small amount of silica gel and dry-loaded onto a silica gel column.
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The column is eluted with a step gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., Hexane-EtOAc gradients from 9:1 to 1:1), followed by EtOAc-MeOH gradients.
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Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to pool those containing Cladospolide B.
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Size-Exclusion Chromatography:
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Fractions enriched with Cladospolide B are further purified using a Sephadex LH-20 column.
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The column is typically eluted with methanol (MeOH) to separate compounds based on their molecular size and polarity.
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Semi-Preparative High-Performance Liquid Chromatography (HPLC):
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Final purification is achieved using semi-preparative reverse-phase HPLC.
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Column: C18 column (e.g., 10 x 250 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile (ACN) in water is commonly used (e.g., 30% ACN to 70% ACN over 30 minutes).
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Flow Rate: 2-4 mL/min.
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Detection: UV detection at wavelengths such as 210 nm or 254 nm.
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The peak corresponding to Cladospolide B is collected and the solvent is evaporated to yield the pure compound.
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Structure Elucidation of Cladospolide B
The chemical structure of Cladospolide B was determined through a combination of spectroscopic techniques, including Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Physicochemical and Spectroscopic Data
The identity and purity of the isolated compound are confirmed by its physicochemical properties and spectroscopic data.
| Property | Data |
| Molecular Formula | C₁₂H₂₀O₄ |
| Molecular Weight | 228.28 g/mol [1] |
| Appearance | Colorless oil or amorphous powder |
| Optical Rotation | Varies depending on the specific stereoisomer isolated |
| HRESIMS | m/z [M+Na]⁺ consistent with the calculated value for C₁₂H₂₀O₄Na |
| UV λmax (MeOH) | Typically around 205-260 nm, characteristic of an α,β-unsaturated lactone |
| IR (KBr) νmax | ~3400 cm⁻¹ (O-H), ~1720 cm⁻¹ (C=O, ester), ~1610 cm⁻¹ (C=C) |
Table 1: Physicochemical properties of Cladospolide B.
NMR Spectroscopic Data
1D and 2D NMR experiments are crucial for elucidating the planar structure of Cladospolide B. The data below is representative for a Cladospolide B isomer, recorded in CD₃OD.[3]
| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz) |
| 2 | 167.8 | - |
| 3 | 124.5 | 5.95 (d, J = 11.5) |
| 4 | 148.2 | 7.21 (dd, J = 11.5, 8.5) |
| 5 | 72.9 | 4.40 (dd, J = 8.5, 2.5) |
| 6 | 75.1 | 3.85 (ddd, J = 9.5, 5.0, 2.5) |
| 7 | 35.4 | 1.65 (m), 1.55 (m) |
| 8 | 25.8 | 1.50 (m) |
| 9 | 26.1 | 1.45 (m) |
| 10 | 36.7 | 1.75 (m), 1.60 (m) |
| 11 | 78.9 | 5.10 (m) |
| 12 | 21.5 | 1.25 (d, J = 6.5) |
Table 2: ¹H and ¹³C NMR data for a Cladospolide B isomer.
Determination of Planar Structure and Stereochemistry
The final structure is assembled by interpreting data from various 2D NMR experiments and confirmed using stereochemical analysis methods.
Experimental Protocol: Structure Elucidation
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Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass and establish the molecular formula.
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1D NMR Analysis:
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The ¹H NMR spectrum provides information on the number and type of protons (olefinic, oxymethine, methylene, methyl).
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The ¹³C NMR spectrum, often aided by DEPT experiments, reveals the number of carbons and distinguishes between methyl, methylene, methine, and quaternary carbons, including a characteristic ester carbonyl signal (~167 ppm).
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2D NMR Analysis:
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COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, allowing for the tracing of spin systems (e.g., from H-3 through H-12).
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HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for connecting the different spin systems and confirming the placement of quaternary carbons and the ester linkage.
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Determination of Stereochemistry:
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Relative Configuration: The relative stereochemistry of the hydroxyl groups and the methyl group is often determined using NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, which show spatial proximity between protons, and by analyzing the coupling constants (J-values) in the ¹H NMR spectrum.
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Absolute Configuration: The absolute configuration is more challenging and is typically determined by methods such as the modified Mosher's ester analysis, comparison of optical rotation values with known synthetic standards, or single-crystal X-ray diffraction if a suitable crystal can be obtained.[4]
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